1,2-dioctanoyl-sn-glycero-3-phospho-(1'-Myo-inositol-3',4',5'-trisphosphate) (aMMoniuM salt)
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Overview
Description
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) (ammonium salt) is a synthetic phosphoinositide derivative. This compound is a phospholipid, specifically a phosphatidylinositol trisphosphate, which plays a crucial role in cellular signaling pathways. It is often used in biochemical research to study signal transduction processes, particularly those involving phosphoinositide 3-kinases (PI3Ks) and related pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) typically involves multiple steps:
Starting Materials: The synthesis begins with glycerol and myo-inositol as the primary starting materials.
Acylation: Glycerol is acylated with octanoic acid to form 1,2-dioctanoyl-sn-glycerol.
Phosphorylation: The acylated glycerol is then phosphorylated to introduce the phospho group at the sn-3 position.
Inositol Attachment: Myo-inositol is phosphorylated to form inositol trisphosphate, which is then attached to the phosphorylated glycerol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale acylation and phosphorylation reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by phospholipases to release inositol trisphosphate and diacylglycerol.
Phosphorylation/Dephosphorylation: It can be phosphorylated or dephosphorylated by kinases and phosphatases, respectively, altering its signaling properties.
Common Reagents and Conditions
Phospholipases: Enzymes that hydrolyze phospholipids.
Kinases: Enzymes that add phosphate groups.
Phosphatases: Enzymes that remove phosphate groups.
Major Products
Inositol Trisphosphate (IP3): A second messenger involved in calcium signaling.
Diacylglycerol (DAG): A lipid that activates protein kinase C.
Scientific Research Applications
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) is widely used in scientific research:
Chemistry: Studying the synthesis and properties of phosphoinositides.
Biology: Investigating cellular signaling pathways, particularly those involving PI3Ks.
Medicine: Exploring its role in diseases such as cancer, where PI3K signaling is often dysregulated.
Industry: Used in the development of biochemical assays and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects by participating in cellular signaling pathways:
PI3K Pathway: It acts as a substrate for PI3Ks, which phosphorylate it to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Signal Transduction: PIP3 activates downstream signaling proteins such as AKT, leading to various cellular responses, including growth, survival, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylinositol (4,5)-bisphosphate (PIP2): A precursor in the PI3K pathway.
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3): A product of PI3K activity.
Uniqueness
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) is unique due to its specific acyl chain composition (octanoyl groups), which affects its solubility and interaction with proteins compared to longer-chain phosphoinositides .
Properties
Molecular Formula |
C25H53NO22P4 |
---|---|
Molecular Weight |
843.6 g/mol |
IUPAC Name |
azane;[3-[(2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl)oxy-hydroxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C25H50O22P4.H3N/c1-3-5-7-9-11-13-18(26)41-15-17(43-19(27)14-12-10-8-6-4-2)16-42-51(39,40)47-22-20(28)23(44-48(30,31)32)25(46-50(36,37)38)24(21(22)29)45-49(33,34)35;/h17,20-25,28-29H,3-16H2,1-2H3,(H,39,40)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38);1H3 |
InChI Key |
IHEBAOZPGYEVIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N |
Origin of Product |
United States |
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